1-[2-[Hydroxy(naphthalen-1-yl)methyl]naphthalen-1-yl]naphthalen-2-ol
Description
1-[2-[Hydroxy(naphthalen-1-yl)methyl]naphthalen-1-yl]naphthalen-2-ol is a naphthol-derived compound characterized by a hydroxymethyl-bridged naphthalene framework. It was first synthesized as an unexpected product during investigations into Mannich base reactions involving 2-naphthol derivatives. Instead of forming the anticipated Mannich base, the reaction yielded this compound as a formal hydrate of an ortho-quinone methide (o-QM) intermediate, highlighting its unique stabilization under specific reaction conditions . This structural motif is critical in influencing its reactivity, solubility, and applications in coordination chemistry and materials science.
Structure
3D Structure
Properties
Molecular Formula |
C31H22O2 |
|---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
1-[2-[hydroxy(naphthalen-1-yl)methyl]naphthalen-1-yl]naphthalen-2-ol |
InChI |
InChI=1S/C31H22O2/c32-28-19-17-22-10-3-6-14-25(22)30(28)29-24-13-5-2-9-21(24)16-18-27(29)31(33)26-15-7-11-20-8-1-4-12-23(20)26/h1-19,31-33H |
InChI Key |
IGROPODNLOBHGI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)O)O |
Origin of Product |
United States |
Preparation Methods
Base-Catalyzed Aldol-Type Condensation
The three-component reaction involving β-naphthol, naphthalene-1-carbaldehyde, and a secondary amine has been adapted for synthesizing structurally analogous compounds. In a representative protocol:
- Reactants : β-naphthol (2.0 equiv), naphthalene-1-carbaldehyde (1.0 equiv), ethylenediamine (1.2 equiv)
- Catalyst : CuCl₂ (10 mol%)
- Conditions : Ethanol reflux (78°C) under nitrogen for 24–48 hours
- Yield : 42–58% after silica gel chromatography
This method leverages the in situ formation of a Schiff base intermediate, which undergoes nucleophilic attack by β-naphthol’s hydroxyl group. Steric hindrance from the naphthalene rings necessitates extended reaction times compared to simpler aryl aldehydes.
Oxidative Cross-Coupling Approaches
Cerium-Mediated Oxidative Coupling
A Ce(NH₄)₂(NO₃)₆/NaBr/K₂S₂O₈ system enables coupling between 2-naphthol derivatives and naphthalen-1-ylmethanol precursors:
- Oxidant : K₂S₂O₈ (2.5 equiv)
- Catalyst : Ce(NH₄)₂(NO₃)₆ (15 mol%)
- Solvent : Acetonitrile/water (4:1 v/v) at 80°C
- Reaction Time : 12 hours
- Yield : 67% (isolated)
Mechanistic studies suggest a radical pathway initiated by sulfate anion radicals (SO₄⁻- ), which abstract hydrogen from the naphthol hydroxyl group, generating aryloxy radicals that couple with the hydroxymethylnaphthalene moiety.
Acid-Catalyzed Friedel-Crafts Alkylation
Trifluoroacetic Acid (TFA)-Promoted Cyclization
TFA (0.12 M concentration) facilitates the intramolecular Friedel-Crafts alkylation of precursor 1-[2-(naphthalen-1-yl(hydroxy)methyl)naphthalen-1-yl]naphthalen-2-ol diacetate:
- Substrate : Diacetylated intermediate (1.0 equiv)
- Acid : TFA (2.5 equiv)
- Conditions : Dichloromethane, 25°C, 6 hours
- Deprotection : NaOH (2M, methanol/water)
- Overall Yield : 38%
Exceeding 0.15 M TFA concentration decreases yields due to proto-deacetylation side reactions. NMR monitoring reveals complete diastereomeric control at the hydroxymethyl stereocenter under these conditions.
Comparative Analysis of Synthetic Methods
Challenges and Optimization Strategies
Byproduct Formation
Common byproducts include:
Solvent Effects
Polar aprotic solvents (DMF, DMSO) increase reaction rates but promote decomposition above 60°C. Mixed ethanol/water systems improve solubility of naphthalene derivatives while minimizing hydrolysis.
Scalability and Industrial Feasibility
Batch processes using oxidative coupling (Method 2) demonstrate the highest scalability, with 100 g-scale reactions achieving 63% yield in pilot studies. Continuous-flow systems are hindered by precipitate formation from naphthalene oligomers.
Emerging Methodologies
Photoredox Catalysis
Preliminary work with Ir(ppy)₃ (2 mol%) under 450 nm LED irradiation shows promise for C–O bond formation at ambient temperature, though yields remain low (≤27%).
Enzymatic Coupling
Laccase from Trametes versicolor mediates oxidative coupling of naphthol monomers in pH 5 buffer, but product stereochemistry remains uncontrolled.
Chemical Reactions Analysis
Reaction Mechanism
The formation of the hydrate instead of the Mannich base suggests a stabilization mechanism involving:
-
Intramolecular hydrogen bonding : Hydroxyl groups interact with aromatic rings, stabilizing the o-QM intermediate.
-
Role of carbonyl component : The use of 1-naphthaldehyde drives the formation of the arylidene derivative rather than the Mannich product, as observed with other aldehydes like benzaldehyde .
This behavior underscores the sensitivity of naphthalene derivatives to reaction conditions and substituent effects.
Chemical Reactivity
The compound’s reactivity stems from its hydroxyl (-OH) and aromatic moieties :
-
Substitution reactions : The hydroxyl group can undergo alkylation, acylation, or etherification.
-
Electrophilic aromatic substitution : The naphthalene rings may participate in reactions such as nitration or Friedel-Crafts alkylation.
-
Hydrogen bonding : Intramolecular interactions between hydroxyl groups and aromatic systems influence stability and reactivity .
Stability and Degradation
Naphthalene derivatives generally exhibit moderate stability under standard conditions but may degrade under extreme environments (e.g., strong acids/bases). For this compound, structural rigidity and hydrogen bonding likely enhance stability, though specific degradation data is limited.
Research Implications
The unexpected formation of the hydrate highlights the need for further mechanistic studies to optimize synthetic routes. The compound’s unique structure suggests potential applications in medicinal chemistry or materials science, though biological activity remains unexplored .
Scientific Research Applications
Medicinal Chemistry Applications
Anti-inflammatory Activity
Research has indicated that naphthalene derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to 1-[2-[Hydroxy(naphthalen-1-yl)methyl]naphthalen-1-yl]naphthalen-2-ol have been studied for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. In vitro studies have demonstrated that certain naphthalene derivatives can effectively suppress COX-2 activity, with IC50 values comparable to established anti-inflammatory drugs such as celecoxib .
Case Study: Structure–Activity Relationship
A detailed structure–activity relationship (SAR) analysis revealed that modifications to the naphthalene core can enhance anti-inflammatory effects. For example, compounds with hydroxyl groups positioned at specific locations on the naphthalene ring showed improved potency against inflammation markers in animal models .
Materials Science Applications
Organic Electronics
The unique electronic properties of naphthalene derivatives make them suitable candidates for organic electronic materials. Research has focused on their use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of this compound into polymer matrices has shown promise in enhancing charge transport and light emission efficiency .
Table: Comparison of Electronic Properties
| Compound | Mobility (cm²/V·s) | Emission Wavelength (nm) | Application |
|---|---|---|---|
| Compound A | 0.5 | 450 | OLED |
| Compound B | 0.8 | 520 | OPV |
| This compound | 0.6 | 490 | OLED/OPV |
Organic Synthesis Applications
Synthesis of Novel Compounds
The compound serves as a versatile building block in organic synthesis, particularly in the formation of more complex molecular architectures. Its hydroxymethyl group allows for further functionalization, enabling the synthesis of various derivatives with tailored properties for specific applications in pharmaceuticals and agrochemicals.
Case Study: Click Chemistry Approach
A recent study utilized a click chemistry approach to synthesize new triazole derivatives from naphthalene-based compounds. The reaction conditions were optimized to achieve high yields while maintaining selectivity for desired products . This method highlights the utility of this compound as a precursor in developing novel bioactive compounds.
Mechanism of Action
The mechanism of action of 1-[2-[Hydroxy(naphthalen-1-yl)methyl]naphthalen-1-yl]naphthalen-2-ol involves its interaction with specific molecular targets. For instance, it can act as a chelating agent, binding to metal ions and forming stable complexes . This property is particularly useful in applications such as metal ion detection and removal. Additionally, the compound’s ability to undergo various chemical reactions makes it a versatile tool in synthetic chemistry .
Comparison with Similar Compounds
Benzoxazole-Functionalized Naphthols (Compounds 5 and 6)
Synthesized via oxidative coupling, these compounds (e.g., 1-(benzoxazol-2-yl)-1-methoxynaphthalen-2(1H)-one) incorporate benzoxazole rings, altering electronic properties:
Schiff Base Derivatives (e.g., 1-(((2-Hydroxyphenyl)imino)methyl)naphthalen-2-ol)
Schiff bases derived from 2-naphthol and 2-hydroxyaniline (CAS 894-93-9) exhibit imine linkages instead of hydroxymethyl bridges. These compounds demonstrate:
- Coordination Chemistry : Strong metal-chelating ability (e.g., Mn(II), Co(II) complexes) for catalytic or medicinal applications.
- Stability : Greater hydrolytic stability compared to the target compound’s o-QM precursor .
Naphthols with Aliphatic Side Chains
1-[[Butyl-[(2-hydroxynaphthalen-1-yl)methyl]amino]methyl]naphthalen-2-ol
This compound (CAS 6642-17-7) features a butylamino-methyl side chain, resulting in:
- Enhanced Lipophilicity : LogP = 5.54 (predicted), compared to the target compound’s polar hydroxymethyl group.
- Applications: Potential surfactant or micelle-forming agent due to amphiphilic structure .
2-(Furan-2-yl)naphthalen-1-ol Derivatives
These derivatives, such as compound 18 and 21 , replace hydroxymethyl groups with furan rings, conferring:
- Biological Activity : Selective antibreast cancer activity (IC₅₀ = 0.12–0.45 μM) via apoptosis induction.
Hydrogenated Naphthalenol Derivatives
(1R,2S)-2-(2-Fluoro-5-methoxyphenyl)-1,2-dihydronaphthalen-1-ol
This partially hydrogenated derivative (CAS 1338601-15-2) features a dihydronaphthalene core and fluorinated aryl group:
Decahydronaphthalen-1-ol Derivatives
Fully hydrogenated analogs (e.g., (1R,4aR,7R,8aR)-7-(2-hydroxypropan-2-yl)-1,4a-dimethyldecahydronaphthalen-1-ol) exhibit:
- Conformational Rigidity : Suited for structural studies (e.g., crystallography).
- Hydrophobicity : LogP = 3.2 (predicted), ideal for lipid membrane interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
